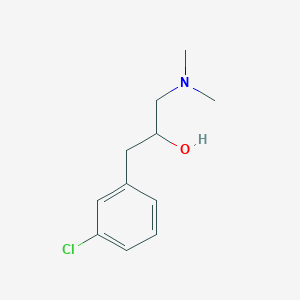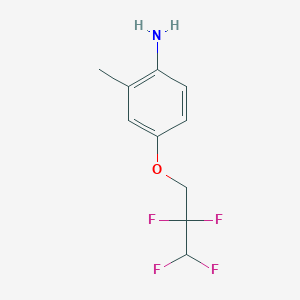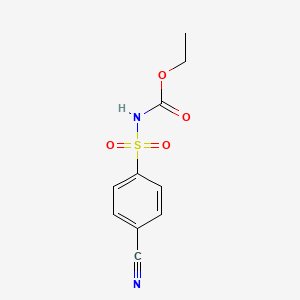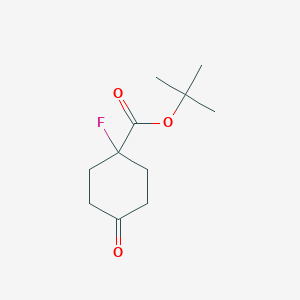
1-(3-Chlorophenyl)-3-(dimethylamino)propan-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 1-(3-Chlorophenyl)-3-(dimethylamino)propan-2-ol is a chemical of interest due to its potential pharmacological properties. It is related to a class of compounds that have been studied for their antidepressant activity. Specifically, it is an analogue of a compound that has shown potent reserpine-prevention activity in mice, which is a model for evaluating antidepressant-like effects .
Synthesis Analysis
The synthesis of analogues like 1-(3-Chlorophenyl)-3-(dimethylamino)propan-2-ol involves the regiospecific ring opening of a suitably functionalized 1,1-diaryl-2,3-epoxypropane. This precursor is typically obtained in three stages starting from the corresponding benzophenone. The synthesis route is part of a broader effort to create potential antidepressant agents with reduced anticholinergic side effects compared to existing treatments such as imipramine .
Molecular Structure Analysis
While the specific molecular structure of 1-(3-Chlorophenyl)-3-(dimethylamino)propan-2-ol is not detailed in the provided papers, related compounds have been analyzed. For instance, the molecular structure of 1-(2,4-Dichlorophenyl)-3-[4-(dimethylamino)phenyl]prop-2-enone shows that the dimethylaminophenyl group is nearly coplanar with the central propenone group, indicating potential planarity in similar compounds . Another related compound, (E)-1-(4-Chlorophenyl)-3-[4-(dimethylamino)phenyl]prop-2-en-1-one, synthesized using a solvent-free method, has a chlorophenyl ring that makes a dihedral angle with the central propenone unit, suggesting that the molecular structure of 1-(3-Chlorophenyl)-3-(dimethylamino)propan-2-ol may also exhibit significant dihedral angles between its functional groups .
Chemical Reactions Analysis
The chemical reactivity and interactions of similar compounds have been studied using various computational methods. For example, DFT and TD-DFT/PCM calculations have been used to analyze the molecular structure, spectroscopic characterization, and NLO and NBO analyses of related dyes containing chlorophenyl and dimethylamino phenyl groups. These studies provide insights into the intermolecular electronic interactions, stabilization energies, and reactivity descriptors, which could be relevant for understanding the reactivity of 1-(3-Chlorophenyl)-3-(dimethylamino)propan-2-ol .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1-(3-Chlorophenyl)-3-(dimethylamino)propan-2-ol are not directly reported in the provided papers. However, the properties of structurally related compounds can offer some insights. For instance, the crystal packing and hydrogen bonding patterns of 2-amino-N-[2-(dimethylphenoxy)ethyl]propan-1-ol derivatives have been described, which could suggest similar solid-state properties for the compound . Additionally, the weak C–H⋯π interactions observed in the crystal structure of 1-(2,4-Dichlorophenyl)-3-[4-(dimethylamino)phenyl]prop-2-enone might also be relevant for the physical properties of 1-(3-Chlorophenyl)-3-(dimethylamino)propan-2-ol .
科学的研究の応用
Nonpeptide Agonist Discovery
1-(3-Chlorophenyl)-3-(dimethylamino)propan-2-ol has shown potential as a selective nonpeptidic agonist in the discovery and development of drugs targeting the urotensin-II receptor. This compound, identified through functional cell-based screens, exhibited selective agonistic properties, making it a promising pharmacological research tool and potential drug lead in therapeutic interventions, especially in modulating the urotensin-II receptor (Croston et al., 2002).
Asymmetric Alkynylation in Organic Synthesis
The compound has been utilized in the field of asymmetric synthesis, particularly in the asymmetric alkynylation of chloral, resulting in high yields and excellent enantiomeric excesses. The chiral trichloromethyl carbinol produced in this process serves as a valuable intermediate for the development of pharmaceutically important building blocks, demonstrating the compound's significant role in facilitating efficient and enantioselective chemical transformations (Jiang & Si, 2004).
Enantioselective Reduction in Drug Synthesis
In drug synthesis, particularly in creating antidepressants, the compound has been a crucial intermediate. It's involved in the enantioselective reduction of β-amino ketones to γ-amino alcohols, a key step in synthesizing certain antidepressants. Advances in carbonyl reductase enzyme engineering have further enhanced the efficiency and enantioselectivity of this process, showcasing the compound's role in the biocatalytic synthesis of therapeutically relevant molecules (Zhang et al., 2015).
Structural Diversity in Chemical Libraries
The compound serves as a foundational substance in generating structurally diverse chemical libraries. It undergoes various alkylation and ring closure reactions, leading to a wide range of compounds with potential pharmacological activities. This versatility underlines its importance in drug discovery and the development of novel therapeutic agents (Roman, 2013).
特性
IUPAC Name |
1-(3-chlorophenyl)-3-(dimethylamino)propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClNO/c1-13(2)8-11(14)7-9-4-3-5-10(12)6-9/h3-6,11,14H,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSBKRRSLHVGQER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC(CC1=CC(=CC=C1)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Chlorophenyl)-3-(dimethylamino)propan-2-ol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(2-Hydroxyethylsulfanyl)-3-phenyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B2500295.png)
![2-ethoxy-N-(2-(5-(4-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)nicotinamide](/img/structure/B2500297.png)
![4-[(3-Methoxycyclobutyl)methylsulfamoyl]benzenesulfonyl fluoride](/img/structure/B2500299.png)
![N-(3-morpholin-4-ylpropyl)-2-(4-oxothieno[3,2-c]pyridin-5(4H)-yl)acetamide](/img/structure/B2500305.png)
![6-Isopropyl-3-methylisoxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B2500307.png)



![Ethyl 2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate](/img/structure/B2500312.png)

![N-[(4-Methoxyphenyl)methyl]but-3-enamide](/img/structure/B2500314.png)
![2-((6-Benzyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)thio)acetamide](/img/structure/B2500315.png)